molecular formula C12H10N2O B3058536 1-(2-Phenylpyrimidin-4-yl)ethanone CAS No. 89967-15-7

1-(2-Phenylpyrimidin-4-yl)ethanone

Cat. No.: B3058536
CAS No.: 89967-15-7
M. Wt: 198.22 g/mol
InChI Key: URUZXOFZRRVKCM-UHFFFAOYSA-N
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Description

1-(2-Phenylpyrimidin-4-yl)ethanone is a pyrimidine-derived ketone characterized by a phenyl group at the 2-position and an acetyl group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including α-glucosidase inhibition and kinase modulation, which are critical in diabetes and cancer research, respectively .

Properties

CAS No.

89967-15-7

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(2-phenylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C12H10N2O/c1-9(15)11-7-8-13-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

URUZXOFZRRVKCM-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The phenyl group in 1-(2-Phenylpyrimidin-4-yl)ethanone provides steric bulk and π-π stacking capabilities, which may enhance binding to hydrophobic enzyme pockets compared to methyl or amino groups .
  • Biological Activity : Analogous compounds like 1-(5-fluoro-4-hydroxypyrimidin-2-yl) derivatives (e.g., ) exhibit roles in kinase inhibitor synthesis, suggesting the phenyl-acetyl motif could serve similar purposes .
  • Safety Profiles: Amino-substituted analogs (e.g., 1-(2-Aminopyrimidin-4-yl)ethanone) require stringent safety protocols due to inhalation risks, whereas phenyl derivatives may pose fewer acute hazards .
Functional Group Impact on Enzyme Inhibition

demonstrates that hydroxyl groups on aromatic rings significantly enhance α-glucosidase inhibitory activity. While this compound lacks hydroxyls, its phenyl group may compensate through hydrophobic interactions, albeit with reduced potency compared to hydroxyl-rich analogs like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone .

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